
2H-1-Benzoxacyclododecin-2-one, 3,4,7,8,9,10-hexahydro-12-hydroxy-5-Methyl-, (5E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzoxacyclododecin-2-one, 3,4,7,8,9,10-hexahydro-12-hydroxy-5-Methyl-, (5E)- is a complex organic compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol . This compound is characterized by its unique structure, which includes a benzoxacyclododecin ring system with multiple hydroxy and methyl groups.
Preparation Methods
The synthesis of 2H-1-Benzoxacyclododecin-2-one, 3,4,7,8,9,10-hexahydro-12-hydroxy-5-Methyl-, (5E)- involves several steps, typically starting with the formation of the benzoxacyclododecin ring. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2H-1-Benzoxacyclododecin-2-one, 3,4,7,8,9,10-hexahydro-12-hydroxy-5-Methyl-, (5E)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include:
2H-3-Benzoxacyclododecin-2,10(1H)-dione, 4,5,6,7,8,9-hexahydro-11,13-dihydroxy-5-Methyl-: This compound shares a similar ring structure but differs in the position and number of hydroxy groups.
2H-Oxecin-2-one, 3,4,7,8,9,10-hexahydro-4-hydroxy-10-methyl-: Another related compound with a different ring system and functional groups.
The uniqueness of 2H-1-Benzoxacyclododecin-2-one, 3,4,7,8,9,10-hexahydro-12-hydroxy-5-Methyl-, (5E)- lies in its specific arrangement of hydroxy and methyl groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(6E)-14-hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one |
InChI |
InChI=1S/C16H20O3/c1-12-5-3-2-4-6-13-11-14(17)8-9-15(13)19-16(18)10-7-12/h5,8-9,11,17H,2-4,6-7,10H2,1H3/b12-5+ |
InChI Key |
XJCVEZGUPLXNGR-LFYBBSHMSA-N |
Isomeric SMILES |
C/C/1=C\CCCCC2=C(C=CC(=C2)O)OC(=O)CC1 |
Canonical SMILES |
CC1=CCCCCC2=C(C=CC(=C2)O)OC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B14120551.png)
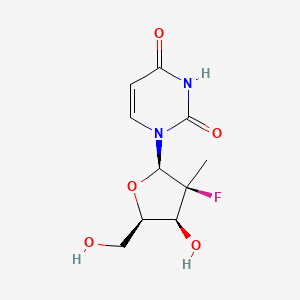
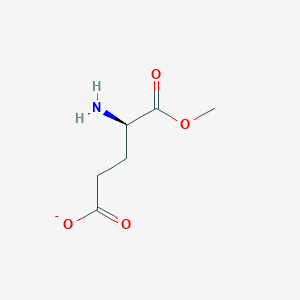
![9-[4-[1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B14120569.png)

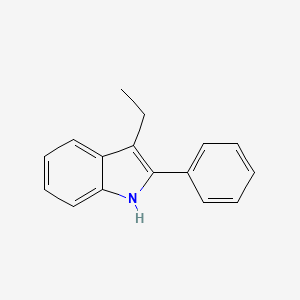
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B14120589.png)
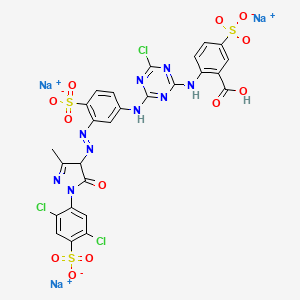

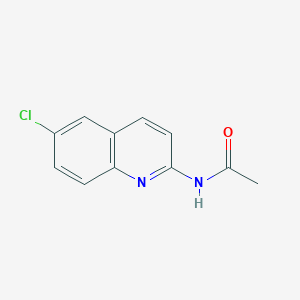
![Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14120609.png)

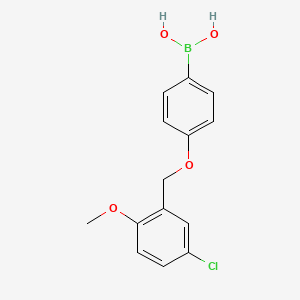
![4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120618.png)
